JNJ-1661010 Demonstrates >100-Fold FAAH-1 vs. FAAH-2 Selectivity
JNJ-1661010 exhibits greater than 100-fold selectivity for the FAAH-1 isoform over FAAH-2 [1]. This selectivity profile is a key differentiator from other FAAH inhibitors that may show less isoform discrimination, potentially leading to different off-target or tissue-specific effects.
| Evidence Dimension | Selectivity for FAAH-1 over FAAH-2 |
|---|---|
| Target Compound Data | >100-fold selectivity |
| Comparator Or Baseline | URB597 (selectivity not specified in this dataset) and PF-04457845 (selectivity profile may differ) - class-level inference based on known selectivity ranges. |
| Quantified Difference | >100-fold |
| Conditions | Recombinant enzyme assays; FAAH-1 and FAAH-2 inhibition measured separately. |
Why This Matters
Researchers requiring specific FAAH-1 inhibition without confounding FAAH-2 effects should select JNJ-1661010 based on its well-documented isoform selectivity profile.
- [1] Karbarz, M. J., Luo, L., Chang, L., Tham, C. S., Palmer, J. A., Wilson, S. J., … Webb, M. (2009). Biochemical and biological properties of 4-(3-phenyl-[1,2,4] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. Anesthesia and Analgesia, 108(1), 316–329. View Source
